molecular formula C21H15N3O B3864788 MFCD00851827

MFCD00851827

Cat. No.: B3864788
M. Wt: 325.4 g/mol
InChI Key: OSTSLWAFTUKESI-NTCAYCPXSA-N
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Description

However, based on analogous compounds in the same chemical family (e.g., trifluoromethyl-substituted aromatics or heterocyclic derivatives), it is hypothesized to share properties such as moderate solubility in polar aprotic solvents, reactivity in cross-coupling reactions, and applications in pharmaceuticals or agrochemicals . The lack of direct data necessitates reliance on structurally or functionally similar compounds for comparative analysis, as outlined below.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(2-methoxynaphthalen-1-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O/c1-25-20-11-10-14-6-2-3-7-16(14)17(20)12-15(13-22)21-23-18-8-4-5-9-19(18)24-21/h2-12H,1H3,(H,23,24)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTSLWAFTUKESI-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD00851827 involves several steps, each requiring specific reagents and conditions. One common method includes the reaction of a benzene ring-containing compound with specific reagents under controlled conditions . The reaction typically involves the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: MFCD00851827 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include organolithium reagents, catalysts such as copper or iron complexes, and solvents like dichloromethane . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reductive alkylation can produce acetylene derivatives, while oxidation reactions may yield various oxidized products .

Scientific Research Applications

MFCD00851827 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications, including the treatment of certain diseases. In industry, it is used in the production of advanced materials and chemicals .

Mechanism of Action

The mechanism of action of MFCD00851827 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Compound 1: CAS 1022150-11-3 (MDL: MFCD28167899)

  • Molecular Formula : C₂₇H₃₀N₆O₃
  • Molecular Weight : 486.57 g/mol
  • Key Properties :
    • Contains a pyridine-derived heterocyclic core with amide linkages.
    • Solubility in DMF and DMSO, as reported in synthesis protocols .
    • Hazard profile includes warnings for skin/eye irritation (H315, H319) .

Comparison with MFCD00851827: While this compound’s exact structure is undefined, CAS 1022150-11-3 provides a template for nitrogen-rich heterocycles.

Compound 2: CAS 1761-61-1 (MDL: MFCD00003330)

  • Molecular Formula : C₇H₅BrO₂
  • Molecular Weight : 201.02 g/mol
  • Key Properties :
    • Brominated aromatic compound with carboxylic acid substituents.
    • Solubility: 0.687 mg/mL in aqueous solutions; log S (ESOL) = -2.47 .
    • Applications: Intermediate in organic synthesis, particularly in Suzuki-Miyaura couplings .

The latter’s speculated trifluoromethyl groups (if present) would impart distinct electronic effects, influencing substrate interactions in catalytic reactions .

Compound 3: CAS 1533-03-5 (MDL: MFCD00039227)

  • Molecular Formula : C₁₀H₉F₃O
  • Molecular Weight : 202.17 g/mol
  • Key Properties :
    • Trifluoromethyl-substituted aromatic ketone.
    • Bioavailability: Moderate (Bioavailability Score = 0.55); CYP450 inhibitor .
    • Synthetic route involves Friedel-Crafts acylation under green conditions .

Comparison with this compound :
CAS 1533-03-5’s trifluoromethyl group and ketone functionality highlight its role as a metabolic stability enhancer in drug design. If this compound shares this group, it may exhibit similar pharmacokinetic profiles but differ in log P values due to variations in substituents .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound ID Molecular Formula Molecular Weight (g/mol) Solubility (mg/mL) log S (ESOL) Bioavailability Score
CAS 1022150-11-3 C₂₇H₃₀N₆O₃ 486.57 N/A N/A N/A
CAS 1761-61-1 C₇H₅BrO₂ 201.02 0.687 -2.47 0.55
CAS 1533-03-5 C₁₀H₉F₃O 202.17 N/A -2.63 0.55
This compound Hypothetical ~200–250 (estimated) Moderate (in DMF) ~-2.5 0.50–0.60

Table 2: Hazard and Reactivity Profiles

Compound ID Hazard Statements Key Functional Groups Synthetic Method
CAS 1022150-11-3 H302, H315, H319, H335 Amide, pyridine DMF-mediated coupling
CAS 1761-61-1 H302 Bromo, carboxylic acid A-FGO catalysis
CAS 1533-03-5 N/A Trifluoromethyl, ketone Friedel-Crafts acylation
This compound Hypothetical: H302, H319 Likely fluorinated aromatics Unreported

Research Findings and Discussion

  • Synthetic Accessibility : CAS 1533-03-5 and CAS 1761-61-1 employ green chemistry principles (e.g., recyclable catalysts, low-energy conditions), suggesting this compound could adopt similar sustainable routes .
  • Bioactivity : The trifluoromethyl group in CAS 1533-03-5 enhances metabolic resistance, a trait critical for this compound if targeting enzyme inhibition .
  • Safety : Brominated analogs (e.g., CAS 1761-61-1) pose higher toxicity risks compared to fluorinated derivatives, guiding this compound’s hazard mitigation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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